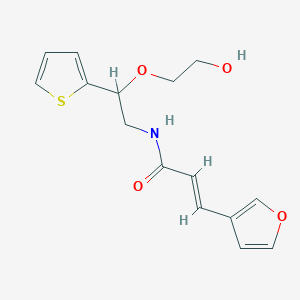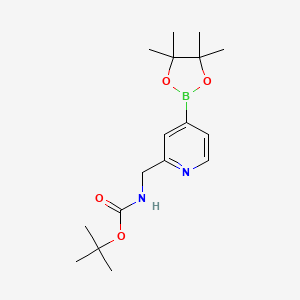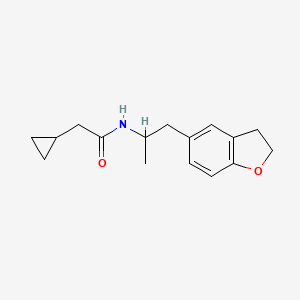
(E)-7-(but-2-en-1-yl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-7-(but-2-en-1-yl)-3-methyl-8-(methylamino)-1H-purine-2,6(3H,7H)-dione, also known as BW A759U, is a synthetic purine derivative that has been studied for its potential therapeutic applications. The compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research.
Wissenschaftliche Forschungsanwendungen
Ionization and Methylation of Purine Derivatives
Purine-6,8-diones have been studied for their ionization and methylation reactions, which are crucial for understanding their chemical behavior and potential applications in medicinal chemistry. These compounds are categorized based on their substituents, affecting their protonation, alkylation, and overall reactivity. Methylation patterns provide insights into their structural modifications, important for drug design and synthesis (Rahat, Bergmann, & Tamir, 1974).
DNA Repair Mechanisms
Certain purine derivatives play a role in DNA repair mechanisms, as evidenced by the activity of DNA glycosylase enzymes in removing damaged purine residues, such as 7-methylguanine, from DNA. This process is critical for maintaining genomic integrity and understanding the molecular basis of certain diseases and the development of therapeutic strategies (Chetsanga & Lindahl, 1979).
Molecular Interactions and Pharmacological Properties
The study of purine derivatives extends to their molecular interactions and potential pharmacological properties. For example, the synthesis and evaluation of purine-2,6-dione derivatives have revealed their affinity for serotonin receptors, indicating potential psychotropic activity. This research provides a foundation for developing new therapeutic agents targeting the central nervous system (Chłoń-Rzepa et al., 2013).
Structural Analysis and Drug Design
Further, purine derivatives have been analyzed for their crystal structure and interaction patterns, which are essential for drug design and development. Studies on methylxanthines, a class of purine derivatives, have elucidated their therapeutic potential and interaction mechanisms, contributing to the development of drugs with specific pharmacological effects (Latosinska et al., 2014).
Eigenschaften
IUPAC Name |
7-[(E)-but-2-enyl]-3-methyl-8-(methylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-4-5-6-16-7-8(13-10(16)12-2)15(3)11(18)14-9(7)17/h4-5H,6H2,1-3H3,(H,12,13)(H,14,17,18)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZGKHQFCUMIPZ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1NC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1NC)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-7,7-difluorobicyclo[4.1.0]heptane](/img/structure/B2956560.png)
![5-ethyl-3-(4-hydroxy-2-methylphenyl)-6-methyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2956561.png)
![5-methyl-N-(5-methyl-1,2-oxazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956562.png)
![8-fluoro-2-(2-(thiophen-2-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2956564.png)
![(4-(2-Ethoxy-1-naphthoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2956565.png)
![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2956566.png)

![4-(1H-pyrrol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2956572.png)
![7-(4-bromophenyl)-3-[3-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2956573.png)


